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Compound of Interest

Compound Name: Dihydrocompactin

Cat. No.: B1200918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of

(+)-dihydrocompactin, a potent hypocholesterolemic agent. The synthesis described is based

on the convergent approach developed by Falck et al., which involves the preparation of two

key fragments: a masked lactone portion and a hydronaphthalene core, followed by their

coupling and final transformations.

Introduction
(+)-Dihydrocompactin is a fungal metabolite belonging to the mevinic acid family, which are

potent inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-

limiting enzyme in cholesterol biosynthesis. Its structural complexity and significant biological

activity have made it a compelling target for total synthesis. The following protocol details a

robust and well-established synthetic route.

Overall Synthetic Strategy
The total synthesis of (+)-dihydrocompactin is achieved through a convergent strategy. This

involves the independent synthesis of two advanced intermediates: the masked lactone side

chain and the functionalized hydronaphthalene core. These fragments are then coupled, and

subsequent chemical modifications furnish the final natural product.
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Caption: Convergent synthetic workflow for (+)-dihydrocompactin.

Experimental Protocols
I. Synthesis of the Hydronaphthalene Core
The synthesis of the hydronaphthalene core begins with a Diels-Alder reaction to form adduct

7, which is then elaborated to the key hydronaphthalene intermediate 10.

1. Diels-Alder Adduct 7 Formation[1]

Reaction: A mixture of diene 6 (5 g, 20 mmol) and maleic anhydride (2 g, 20 mmol) is

azeotropically dried with anhydrous benzene.

Conditions: The mixture is heated under reflux in dry benzene for 24 hours.

Work-up: A white precipitate forms and is collected by filtration after chilling the reaction

mixture at 4 °C overnight.

Purification: The mother liquor is chromatographed to yield additional product.

Yield: 70% (3.5 g from filtration, 1.4 g from chromatography).
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2. Synthesis of Octalone 8[1]

Procedure: Adduct 7 (4.0 g, 11.5 mmol) is dried with hexamethyldisilazane in dry CH₂Cl₂.

The solvent and excess reagent are removed under reduced pressure.

Further steps leading to hydronaphthalene 10 involve a series of reactions including

intramolecular sulfone acylation.[1]

II. Synthesis of the Masked Lactone Side-Chain
The masked lactone fragment 5 is prepared from a carbohydrate precursor, ensuring the

correct absolute configuration.[1] The detailed multi-step synthesis of this fragment is

referenced from prior work.

III. Coupling of Fragments and Final Elaboration
The culmination of the synthesis involves the coupling of the hydronaphthalene and lactone

fragments, followed by a series of transformations to yield (+)-dihydrocompactin.

1. Coupling of Hydronaphthalene 10 and Masked Lactone 5[1]

Reagents: Hydronaphthalene 10 is treated with 2 equivalents of butyllithium in 20%

HMPA/THF at 0 °C for 30 minutes.

Addition: The masked lactone 5 in THF is added at -78 °C, and the reaction is allowed to

warm to room temperature over 4 hours.

2. Elaboration to Intermediate 14[1]

The coupled product undergoes a series of reactions including desulfurization and reduction

to afford intermediate 14.

3. Final Steps to (+)-Dihydrocompactin (3)[1]

Esterification: A solution of intermediate 14 (58 mg, 0.104 mmol) in CH₂Cl₂ (6 mL) is treated

with (S)-(+)-2-methylbutyric acid (106 mg, 1.04 mmol), N,N'-dicyclohexylcarbodiimide (DCC,

214 mg, 1.04 mmol), and 4-dimethylaminopyridine (12 mg, 0.10 mmol).
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Reaction Time: 24 hours.

Work-up: The reaction is diluted with Et₂O (40 mL), filtered through Celite, and washed with

cold 5% hydrochloric acid, saturated NaHCO₃ solution, and brine.

Subsequent Steps: The resulting ester undergoes acidic methyl lactol hydrolysis, oxidation

with pyridinium chlorochromate (PCC) on alumina, and finally, hydrofluoric acid desilylation

to yield (+)-dihydrocompactin (3).
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Yields for the final steps were not explicitly provided in a cumulative manner in the primary

reference.

Alternative Synthetic Approaches
Other notable total syntheses of (+)-dihydrocompactin have been reported, employing

different key strategies:
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Double Michael Reaction: A synthesis utilizing a double Michael reaction of 3-(tert-

butyldimethylsiloxy)-1-acetylcyclohexene with methyl crotonate as a key step.[2][3][4]

Intramolecular Ionic Diels-Alder Reaction: This approach features a remote asymmetric

induction in an intramolecular ionic Diels-Alder reaction to construct the core structure.[5][6]

Organocatalytic Mukaiyama-Michael Reaction: An enantioselective formal synthesis has

been achieved using MacMillan's organocatalytic Mukaiyama-Michael reaction.[7]

Key Synthetic Strategies

(+)-Dihydrocompactin
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Double Michael Reaction
(Hagiwara et al.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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